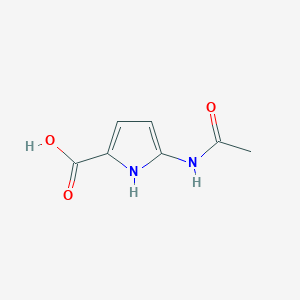
5-(Bromomethyl)-4-methylisoxazole
Overview
Description
5-(Bromomethyl)-4-methylisoxazole: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The bromomethyl group attached to the isoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromomethylation of Isoxazole: The synthesis of 5-(Bromomethyl)-4-methylisoxazole can be achieved through the bromomethylation of 4-methylisoxazole.
Alternative Methods: Other methods include the use of dibromomethane in basic media, which can also yield the desired bromomethylated product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromomethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(Bromomethyl)-4-methylisoxazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives of the isoxazole ring.
Scientific Research Applications
Chemistry:
Building Block: 5-(Bromomethyl)-4-methylisoxazole serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various substitution reactions.
Biology and Medicine:
Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry:
Material Science: It is employed in the synthesis of advanced materials, including polymers and resins, due to its reactivity and ability to introduce functional groups into polymer backbones.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-methylisoxazole primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The isoxazole ring can also participate in electron delocalization, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromomethyl group is the primary site for nucleophilic attack, leading to the formation of various substituted products.
Electron Delocalization: The isoxazole ring can stabilize reaction intermediates through electron delocalization, enhancing the compound’s reactivity in certain conditions.
Comparison with Similar Compounds
5-(Chloromethyl)-4-methylisoxazole: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of the chlorine atom.
5-(Hydroxymethyl)-4-methylisoxazole: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
Uniqueness:
Reactivity: The bromomethyl group in 5-(Bromomethyl)-4-methylisoxazole is more reactive compared to its chloro and hydroxy counterparts, making it a more versatile intermediate in organic synthesis.
Applications: Its unique reactivity profile allows for a broader range of applications in pharmaceuticals, material science, and organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKRWATUJUDOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B1381315.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)
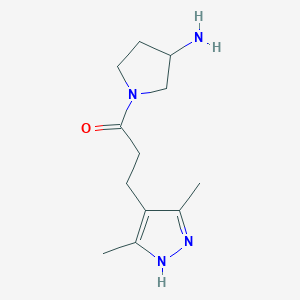

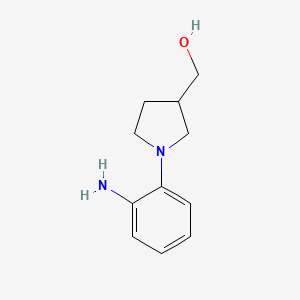
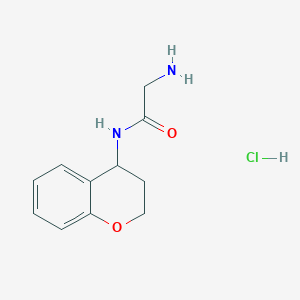
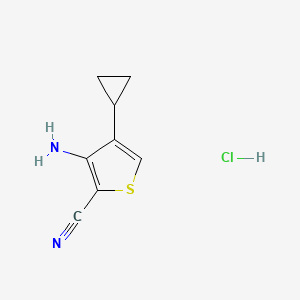



![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid](/img/structure/B1381331.png)
